molecular formula C13H19N3O6S B14577441 4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline CAS No. 61496-50-2

4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline

Cat. No.: B14577441
CAS No.: 61496-50-2
M. Wt: 345.37 g/mol
InChI Key: KFOCJUBPIMVGND-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline is an organic compound that belongs to the family of sulfonamides. This compound is characterized by the presence of a methanesulfonyl group, two nitro groups, and a di(propan-2-yl)aniline moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline typically involves the nitration of aniline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to introduce the nitro groups. The methanesulfonyl group is then introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The nitro groups and methanesulfonyl group play a crucial role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonyl)-N-(propan-2-yl)aniline
  • 2,6-Dinitroaniline
  • N,N-Di(propan-2-yl)aniline

Uniqueness

4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methanesulfonyl groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

61496-50-2

Molecular Formula

C13H19N3O6S

Molecular Weight

345.37 g/mol

IUPAC Name

4-methylsulfonyl-2,6-dinitro-N,N-di(propan-2-yl)aniline

InChI

InChI=1S/C13H19N3O6S/c1-8(2)14(9(3)4)13-11(15(17)18)6-10(23(5,21)22)7-12(13)16(19)20/h6-9H,1-5H3

InChI Key

KFOCJUBPIMVGND-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-])C(C)C

Origin of Product

United States

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